tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate
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Overview
Description
tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol . It is known for its unique spirocyclic structure, which includes an oxygen and two nitrogen atoms within the ring system. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties.
Preparation Methods
The synthesis of tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a tert-butyl ester with a diazaspiro compound in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often include optimization of reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2,6-diazaspiro[4.5]decane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms.
tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate: This compound has a larger ring system and different functional groups, leading to distinct chemical and biological properties.
The uniqueness of tert-Butyl 6-oxa-2,9-diazaspiro[4
Properties
IUPAC Name |
tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-4-12(9-14)8-13-5-7-16-12/h13H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHLPPCOKTWOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1366647-28-0 |
Source
|
Record name | tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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